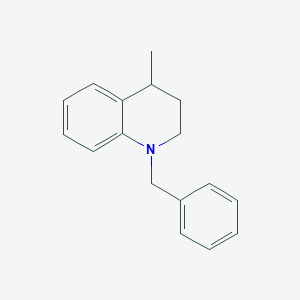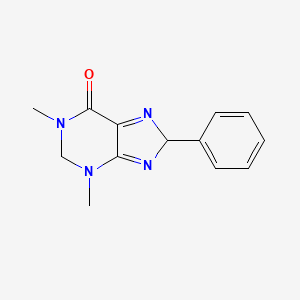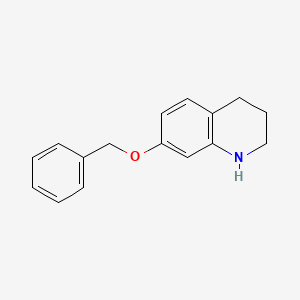![molecular formula C13H15N3O2 B11870224 4-[(3S)-3-Hydroxypyrrolidin-1-yl]-2-methylquinazolin-7(1H)-one CAS No. 646450-77-3](/img/structure/B11870224.png)
4-[(3S)-3-Hydroxypyrrolidin-1-yl]-2-methylquinazolin-7(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-(3-Hydroxypyrrolidin-1-yl)-2-methylquinazolin-7-ol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolinone core, which is a common structural motif in many biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(3-Hydroxypyrrolidin-1-yl)-2-methylquinazolin-7-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Pyrrolidine Ring: The hydroxypyrrolidine moiety can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by the hydroxypyrrolidine group.
Methylation: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of (S)-4-(3-Hydroxypyrrolidin-1-yl)-2-methylquinazolin-7-ol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-(3-Hydroxypyrrolidin-1-yl)-2-methylquinazolin-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The quinazolinone core can be reduced to the corresponding dihydroquinazoline using reducing agents like NaBH4 (Sodium borohydride).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) under acidic or basic conditions.
Reduction: NaBH4 or LiAlH4 (Lithium aluminium hydride) in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of various substituted quinazolinone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-4-(3-Hydroxypyrrolidin-1-yl)-2-methylquinazolin-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and pyrrolidine groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The quinazolinone core is known to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-Hydroxypyrrolidin-1-yl)quinazolin-2-ol
- 2-Methylquinazolin-4-ol
- 3-Hydroxypyrrolidine-2-carboxylic acid
Uniqueness
(S)-4-(3-Hydroxypyrrolidin-1-yl)-2-methylquinazolin-7-ol is unique due to the specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
646450-77-3 |
|---|---|
Fórmula molecular |
C13H15N3O2 |
Peso molecular |
245.28 g/mol |
Nombre IUPAC |
4-[(3S)-3-hydroxypyrrolidin-1-yl]-2-methylquinazolin-7-ol |
InChI |
InChI=1S/C13H15N3O2/c1-8-14-12-6-9(17)2-3-11(12)13(15-8)16-5-4-10(18)7-16/h2-3,6,10,17-18H,4-5,7H2,1H3/t10-/m0/s1 |
Clave InChI |
CLPKCOXYZFCNDU-JTQLQIEISA-N |
SMILES isomérico |
CC1=NC2=C(C=CC(=C2)O)C(=N1)N3CC[C@@H](C3)O |
SMILES canónico |
CC1=NC2=C(C=CC(=C2)O)C(=N1)N3CCC(C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















